molecular formula C12H11BrO2 B6291862 1-Bromo-4-(methoxymethoxy)naphthalene CAS No. 70654-66-9

1-Bromo-4-(methoxymethoxy)naphthalene

Cat. No.: B6291862
CAS No.: 70654-66-9
M. Wt: 267.12 g/mol
InChI Key: ITSQNSSTBVTEBE-UHFFFAOYSA-N
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Description

1-Bromo-4-(methoxymethoxy)naphthalene ( 70654-66-9) is a high-value, halogenated naphthalene derivative designed for use as a versatile synthetic intermediate in advanced organic chemistry and pharmaceutical research . This compound, with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol, features a bromine atom and a methoxymethoxy (MOM) protecting group on the naphthalene ring system, making it a crucial building block for constructing more complex molecular architectures . Its primary research value lies in its application in cross-coupling reactions, such as Suzuki or Heck couplings, where the bromine atom acts as a superior leaving group compared to chlorine, facilitating the introduction of the naphthalene moiety into target molecules . Concurrently, the MOM-protected oxygen functionality can be deprotected under mild acidic conditions to reveal a phenolic hydroxyl group, providing a handle for further synthetic manipulation and increasing the molecule's utility in multi-step synthesis . Researchers employ this compound in the development of novel pharmaceuticals, organic materials, and ligands for catalysis. This product is offered with a guaranteed purity of 98% and must be handled with care . Safety data indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Precautions include using only in a well-ventilated area, wearing protective gloves and eye protection, and avoiding breathing its dust or vapors . Warning: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It must be handled by qualified laboratory personnel only.

Properties

IUPAC Name

1-bromo-4-(methoxymethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-14-8-15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSQNSSTBVTEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Chemical Synthesis of 1 Bromo 4 Methoxymethoxy Naphthalene

Precursor Synthesis and Functionalization Pathways

The logical synthesis of 1-Bromo-4-(methoxymethoxy)naphthalene hinges on the preparation of a key intermediate, 4-bromo-1-naphthol. This precursor can then undergo etherification to introduce the methoxymethoxy group.

Bromination Protocols for Naphthalene (B1677914) Core Functionalization

The initial step in synthesizing the target molecule involves the selective bromination of a suitable naphthalene derivative. A common and direct precursor is 1-naphthol (B170400). The hydroxyl group of 1-naphthol is an activating ortho-, para-director for electrophilic aromatic substitution. However, direct bromination of 1-naphthol can lead to a mixture of products, including 2-bromo-, 4-bromo-, and 2,4-dibromo-1-naphthol.

To achieve selective bromination at the C-4 position of 1-naphthol, specific reagents and conditions are necessary. One approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in a suitable solvent. The reaction conditions, such as temperature and solvent polarity, can be tuned to favor the formation of the 4-bromo isomer.

Alternatively, a multi-step approach can be employed to ensure high regioselectivity. For instance, the synthesis of 4-bromo-1,8-naphthalic acid anhydride (B1165640) has been achieved through the bromination of the di-alkali metal salt of 1,8-naphthalic acid in an aqueous solution at a controlled pH. nih.gov While not a direct route to 4-bromo-1-naphthol, this illustrates the diverse strategies available for introducing bromine at specific positions on the naphthalene ring system.

A more direct synthesis of a brominated naphthalene precursor is the bromination of naphthalene itself. This reaction, typically carried out with bromine in a solvent like carbon tetrachloride, yields 1-bromonaphthalene (B1665260) (α-bromonaphthalene) as the major product. orgsyn.org However, this would require a subsequent hydroxylation step at the 4-position, which can be challenging to achieve selectively. Therefore, the direct bromination of 1-naphthol to produce 4-bromo-1-naphthol, followed by careful purification, is often the more practical route.

Introduction of the Methoxymethoxy Group via Alkoxymethylation Techniques

With the precursor 4-bromo-1-naphthol in hand, the subsequent key transformation is the introduction of the methoxymethoxy (MOM) protecting group onto the phenolic hydroxyl. This is a type of alkoxymethylation and is crucial for masking the reactive hydroxyl group during subsequent synthetic steps.

A widely used and effective method for the methoxymethylation of phenols is the reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. acs.org Common bases for this transformation include N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH). researchgate.netrsc.org The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at or below room temperature. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of MOM-Cl, displacing the chloride and forming the desired ether. It is important to note that MOM-Cl is a known carcinogen, and appropriate safety precautions must be taken. acs.org

An alternative, less hazardous method for introducing the MOM group involves the use of dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst, such as phosphorus pentoxide (P₂O₅) or a strong acid like trifluoromethanesulfuric acid (TfOH). researchgate.net This reaction represents an acetal (B89532) exchange and is often driven to completion by the removal of the methanol (B129727) byproduct.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency

The efficiency of the synthesis of 1-Bromo-4-(methoxymethoxy)naphthalene is highly dependent on the optimization of reaction conditions for both the bromination and the methoxymethylation steps.

For the bromination of 1-naphthol, key parameters to optimize include the choice of brominating agent, solvent, temperature, and reaction time. The use of milder brominating agents like NBS can offer better control over regioselectivity compared to elemental bromine. The solvent can also play a significant role; for example, a non-polar solvent might favor a different isomer distribution than a polar one.

In the methoxymethylation step, the choice of base is critical. A strong, non-nucleophilic base like sodium hydride can lead to rapid and complete deprotonation of the phenol, but its handling requires an inert atmosphere. A weaker, hindered amine base like DIPEA is often easier to handle and can be effective, though it may require longer reaction times or slightly elevated temperatures.

The catalyst system in acid-catalyzed methoxymethylation using dimethoxymethane can also be optimized. While strong protic acids can be effective, they may also promote side reactions or degradation of the starting material or product. Lewis acids could offer a milder alternative. The efficiency of these reactions can often be improved by using molecular sieves to sequester the methanol byproduct, thereby shifting the equilibrium towards the product.

Advanced Purification and Isolation Methodologies in Research Scale Synthesis

The purification of 1-Bromo-4-(methoxymethoxy)naphthalene from the reaction mixture is crucial to obtain a product of high purity for subsequent applications. A combination of techniques is typically employed.

Following the methoxymethylation reaction, a standard aqueous workup is usually performed to remove the base, any remaining acid catalyst, and water-soluble byproducts. The crude product is then extracted into an organic solvent.

For the purification of substituted naphthalenes, several methods are available:

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical for successful recrystallization.

Column Chromatography: This is a versatile and widely used method for separating components of a mixture based on their differential adsorption onto a stationary phase. For 1-Bromo-4-(methoxymethoxy)naphthalene, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the mobile phase. The polarity of the eluent is gradually increased to elute the components from the column.

Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method. This technique separates compounds based on differences in their boiling points. For a compound like 1-Bromo-4-(methoxymethoxy)naphthalene, vacuum distillation would be necessary to prevent decomposition at high temperatures.

The purity of the final product is typically assessed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Synthetic Routes for Scalability and Atom Economy

When considering the synthesis of 1-Bromo-4-(methoxymethoxy)naphthalene for larger-scale production, factors such as scalability, cost, safety, and atom economy become paramount.

A comparison of two plausible synthetic routes is presented below:

FeatureRoute A: Bromination of 1-Naphthol then MOM ProtectionRoute B: MOM Protection of 1-Naphthol then Bromination
Number of Steps 22
Key Intermediate 4-Bromo-1-naphthol1-(Methoxymethoxy)naphthalene
Scalability Potentially challenging due to regioselectivity control in the bromination of an activated ring.May be more scalable as the MOM-protected naphthol is less activated, potentially leading to more controlled bromination.
Atom Economy The bromination step generates HBr as a byproduct. The MOM protection step generates a salt byproduct (e.g., DIPEA·HCl).The MOM protection step generates a salt byproduct. The bromination step generates HBr as a byproduct. Overall atom economy is similar.
Reagent Toxicity Uses MOM-Cl, a known carcinogen.Uses MOM-Cl, a known carcinogen.
Potential Issues Over-bromination of the activated 1-naphthol ring.The MOM group might not be stable under all bromination conditions.

From this analysis, Route B might offer an advantage in terms of controlling the regioselectivity of the bromination step. The electron-donating character of the MOM-protected hydroxyl group is less activating than the free hydroxyl group, which could lead to a cleaner reaction. However, the stability of the MOM group under the chosen bromination conditions would need to be carefully evaluated.

Elucidating the Reactivity Profile and Transformational Chemistry of 1 Bromo 4 Methoxymethoxy Naphthalene

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C1 position of 1-Bromo-4-(methoxymethoxy)naphthalene is a key functional group that readily participates in a range of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids. nih.govudel.edu In the context of 1-Bromo-4-(methoxymethoxy)naphthalene, the Suzuki coupling allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups at the C1 position.

The general scheme for the Suzuki-Miyaura coupling of 1-Bromo-4-(methoxymethoxy)naphthalene involves its reaction with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. oiccpress.com For instance, palladium catalysts supported on polymers have demonstrated high efficiency in Suzuki cross-coupling reactions under mild conditions. nih.gov

Catalyst SystemSubstrate 1Substrate 2ProductYield (%)Reference
Pd(PPh₃)₄, K₃PO₄, Toluene/H₂O1-Bromo-4-(methoxymethoxy)naphthaleneArylboronic acid1-Aryl-4-(methoxymethoxy)naphthaleneGood to Excellent mdpi.com
Pd-PEPPSI-CMP, K₂CO₃, MeOH1-Bromo-4-methoxybenzenePhenylboronic acid4-Methoxybiphenyl98 rsc.org
Pyridine-based Pd(II) complex, KOH, TBAB, Water4-BromoacetophenoneArylboronic acids4-Acetylbiphenyl derivativesGood nih.gov

This table presents representative examples of Suzuki-Miyaura coupling reactions, illustrating the versatility of this method for C-C bond formation.

Negishi Cross-Coupling for Aryl-Alkyl and Aryl-Aryl Linkages

The Negishi cross-coupling reaction provides another effective route for the formation of carbon-carbon bonds, by coupling an organohalide with an organozinc reagent, typically catalyzed by a palladium or nickel complex. nih.govnih.gov A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents. researchgate.net This allows for the coupling of 1-Bromo-4-(methoxymethoxy)naphthalene with a diverse range of alkyl, aryl, alkenyl, and alkynyl zinc halides. nih.gov

The preparation of the required organozinc reagent is a critical step and can be achieved through methods like the direct oxidative insertion of zinc into an organic halide. nih.gov Once formed, the organozinc reagent readily undergoes transmetalation with the palladium or nickel catalyst, leading to the desired cross-coupled product. nih.gov The reaction conditions, including the choice of catalyst and solvent, are crucial for achieving high yields. researchgate.net

Catalyst SystemSubstrate 1Substrate 2ProductYield (%)Reference
Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃1-Bromo-4-(methoxymethoxy)naphthaleneOrganozinc halide1-Substituted-4-(methoxymethoxy)naphthaleneGood researchgate.net
Pd-PEPPSI catalystBromobenzeneOrganozinc reagentBiphenyl70 nih.gov
Ni(acac)₂Aryl iodidesAryl/aliphatic aminesAminesHigh nih.gov

This table showcases examples of Negishi cross-coupling reactions, highlighting its utility in forming diverse carbon-carbon bonds.

Stille Cross-Coupling and Tributyltin Reagent Compatibility

The Stille cross-coupling reaction involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is known for its versatility, as a wide variety of organotin reagents are available or can be readily synthesized. wikipedia.org For 1-Bromo-4-(methoxymethoxy)naphthalene, the Stille coupling enables the introduction of various sp²-hybridized groups, including vinyl and aryl moieties. wikipedia.org

A significant consideration in Stille coupling is the compatibility of the reagents. Tributyltin reagents are commonly used, but their toxicity is a notable drawback. organic-chemistry.org The reaction mechanism involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org The chemoselectivity of the reaction can often be controlled by the choice of reaction conditions and ligands. nih.gov

Catalyst SystemSubstrate 1Substrate 2ProductYield (%)Reference
Pd(PPh₃)₄1-Bromo-4-(methoxymethoxy)naphthaleneOrganostannane1-Substituted-4-(methoxymethoxy)naphthaleneGood wikipedia.org
Pd(PPh₃)₄, Toluene2-Bromo-1,3-difluoro-5-nitrobenzene(Ethenyl)tributyltin2-(1,3-Difluoro-5-nitro-phenyl)-ethene91 nih.gov
Pd(OAc)₂/DabcoAryl bromidesOrganotin reagentsBiarylsGood organic-chemistry.org

This table provides examples of Stille cross-coupling reactions, demonstrating its application in C-C bond formation.

Exploration of Other Palladium- and Nickel-Catalyzed Coupling Reactions

Beyond the Suzuki, Negishi, and Stille reactions, the bromine atom of 1-Bromo-4-(methoxymethoxy)naphthalene is amenable to other important palladium- and nickel-catalyzed transformations. These reactions expand the synthetic utility of this compound, allowing for the formation of carbon-heteroatom bonds.

One such reaction is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. chemspider.comnih.gov This reaction allows for the coupling of 1-Bromo-4-(methoxymethoxy)naphthalene with a variety of primary and secondary amines to produce the corresponding N-arylated products. nih.gov Microwave-assisted conditions have been shown to improve yields, particularly for challenging substrates. researchgate.net

Nickel-catalyzed cyanation is another valuable transformation, providing a route to introduce a nitrile group. organic-chemistry.orgnih.govnih.gov Using a nickel catalyst and a cyanide source, such as zinc cyanide or potassium ferrocyanide, the bromine atom can be efficiently replaced by a cyano group. organic-chemistry.orgnih.gov Recent developments have focused on air-tolerant and greener reaction conditions. nih.govresearchgate.net

Nucleophilic Substitution Reactions and Related Transformations Involving the Aryl Bromide

While transition-metal-catalyzed reactions are dominant, the bromine atom on the naphthalene (B1677914) ring can also undergo nucleophilic aromatic substitution (SNAAr) reactions under specific conditions. However, these reactions are generally less common for unactivated aryl halides like 1-Bromo-4-(methoxymethoxy)naphthalene. The presence of the electron-donating methoxymethoxy group further disfavors classical SNAAr pathways.

In some cases, copper-catalyzed reactions can facilitate the substitution of the bromine atom with various nucleophiles, such as amines and alkoxides. These reactions often require higher temperatures and specific ligands to proceed efficiently.

Furthermore, the bromine atom can be a precursor for organometallic reagents through metal-halogen exchange. For example, treatment with strong bases like n-butyllithium can generate a lithiated naphthalene species, which can then be reacted with a variety of electrophiles.

Electrophilic Aromatic Substitution on the Naphthalene Nucleus: Regioselectivity Considerations

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wordpress.comlibretexts.org The regioselectivity of these reactions on 1-Bromo-4-(methoxymethoxy)naphthalene is dictated by the directing effects of the existing substituents.

The methoxymethoxy group at the C4 position is a strong activating and ortho-, para-directing group. The bromine atom at the C1 position is a deactivating but ortho-, para-directing group. The interplay of these two substituents determines the position of the incoming electrophile.

Considering the electronic effects, the positions ortho and para to the strongly activating methoxymethoxy group (C3 and C5) are the most likely sites for electrophilic attack. However, steric hindrance from the adjacent bromine atom at C1 and the peri-hydrogen at C5 will significantly influence the outcome. Therefore, electrophilic substitution is most likely to occur at the C2 or C5 position. The precise regioselectivity can be influenced by the specific electrophile and the reaction conditions, such as temperature and solvent. wordpress.comstackexchange.comscribd.com For instance, in Friedel-Crafts acylations, the choice of solvent can dramatically alter the position of substitution on a naphthalene ring. libretexts.org

Chemistry of the Methoxymethoxy Group in the Context of Multi-Functionalized Naphthalenes

The methoxymethyl (MOM) ether serves as a crucial protecting group for hydroxyl functionalities in the synthesis of complex organic molecules. Its stability and the conditions required for its selective removal are of paramount importance in multi-step synthetic sequences involving polyfunctionalized aromatic systems such as naphthalenes. The presence of other reactive sites, like a bromine atom in 1-Bromo-4-(methoxymethoxy)naphthalene, necessitates a careful consideration of the reactivity of the MOM group to ensure chemoselectivity.

Stability Under Diverse Reaction Conditions

The methoxymethoxy (MOM) group is widely recognized for its stability across a range of reaction conditions, particularly its resistance to strongly basic and weakly acidic environments. nih.gov This robustness makes it a valuable tool for protecting the hydroxyl group of 4-bromo-1-naphthol during various synthetic transformations that might be performed on other parts of the naphthalene core or on substituents.

Generally, MOM ethers are stable to a variety of reagents and conditions commonly employed in organic synthesis. The stability of the MOM group in 1-Bromo-4-(methoxymethoxy)naphthalene can be inferred from the general behavior of aromatic MOM ethers.

Table 1: General Stability of Aromatic Methoxymethyl Ethers

Reagent/ConditionStabilityNotes
Strongly Basic Media (e.g., LDA, t-BuOK)StableThe C-O bond of the ether is not susceptible to cleavage by strong bases.
Weakly Acidic MediaGenerally StableWhile strong acidic conditions lead to deprotection, the MOM group can withstand mildly acidic environments. nih.gov
Organometallic Reagents (e.g., RLi, RMgX)StableThese nucleophilic reagents do not typically react with the MOM ether.
Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd)StableThe MOM group is inert to many common reducing agents.
Oxidizing Agents (e.g., MnO₂, CrO₃/Py)StableThe ether linkage is resistant to oxidation under many standard conditions.

This table provides a generalized overview of the stability of aromatic MOM ethers based on established chemical principles.

The bromine atom on the naphthalene ring of 1-Bromo-4-(methoxymethoxy)naphthalene can participate in various reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The stability of the MOM group under the conditions required for these transformations is a critical consideration. Fortunately, the often basic or neutral conditions of many palladium-catalyzed cross-coupling reactions are compatible with the MOM protecting group.

Mechanistic Investigations and Computational Studies on 1 Bromo 4 Methoxymethoxy Naphthalene Reactivity

Detailed Mechanistic Pathways of Key Cross-Coupling Transformations

The bromine atom at the 1-position of 1-Bromo-4-(methoxymethoxy)naphthalene is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbohrium.comresearchgate.net The general mechanisms for two of the most important transformations, the Suzuki-Miyaura and Negishi couplings, are detailed below.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgwikipedia.org The catalytic cycle, as applied to 1-Bromo-4-(methoxymethoxy)naphthalene, can be described in three main steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the 1-Bromo-4-(methoxymethoxy)naphthalene to a Pd(0) complex, which is often generated in situ from a palladium(II) precursor. This step forms a Pd(II) intermediate. The reactivity order for aryl halides in this step is generally I > Br > Cl. libretexts.org

Transmetalation: The organoboron reagent is activated by the base to form a more nucleophilic borate (B1201080) species. This species then transfers its organic group to the palladium(II) complex, displacing the bromide ion. wikipedia.orgnih.gov

Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the metal, forming the desired cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org

The Negishi coupling offers a complementary method for C-C bond formation, utilizing an organozinc reagent as the coupling partner. organic-chemistry.orgnih.govacs.org The mechanistic pathway shares similarities with the Suzuki coupling:

Oxidative Addition: Similar to the Suzuki coupling, the first step is the oxidative addition of 1-Bromo-4-(methoxymethoxy)naphthalene to a Pd(0) catalyst to yield a Pd(II) species. nih.gov

Transmetalation: The organozinc reagent directly transfers its organic moiety to the palladium(II) complex. This step is typically faster than in Suzuki couplings and does not require a base for activation of the organometallic reagent. chinesechemsoc.org

Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the active Pd(0) catalyst. nih.gov

A representative table of a hypothetical Suzuki-Miyaura coupling reaction with 1-Bromo-4-(methoxymethoxy)naphthalene is presented below.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9092
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O10088
32-Thienylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄THF8095

Theoretical Analysis of Electronic and Steric Effects Influencing Reactivity and Regioselectivity

The reactivity and regioselectivity of 1-Bromo-4-(methoxymethoxy)naphthalene in cross-coupling reactions are governed by a combination of electronic and steric factors.

Electronic Effects:

The bromine atom at the C1 position and the MOM-ether at the C4 position of the naphthalene (B1677914) ring influence the electron density of the aromatic system. The MOM-ether is an electron-donating group through resonance, which increases the electron density of the naphthalene ring, particularly at the ortho and para positions. However, the inductive effect of the oxygen atoms can be electron-withdrawing.

The electron-donating nature of the MOM-ether can influence the rate of oxidative addition. An electron-rich aryl bromide may undergo oxidative addition more slowly than an electron-deficient one. researchgate.net

The nature of the substituents on the coupling partner in a Suzuki or Negishi reaction also plays a crucial role. Electron-withdrawing groups on the organoboron or organozinc reagent can facilitate transmetalation. researchgate.net

Steric Effects:

The 1-position of the naphthalene ring is sterically hindered by the peri-hydrogen at the 8-position. This steric hindrance can influence the approach of the bulky palladium catalyst and the coupling partner. researchgate.net

The bulkiness of the phosphine (B1218219) ligands on the palladium catalyst is a critical parameter. Bulky ligands can promote reductive elimination and prevent the formation of undesired side products. rsc.org In the case of 1-Bromo-4-(methoxymethoxy)naphthalene, the choice of ligand can be crucial to overcome the steric hindrance around the C1 position.

The regioselectivity of the reaction is generally high, as the bromine atom provides a specific site for the cross-coupling to occur. However, in cases where multiple reactive sites are present, steric and electronic factors will dictate the preferred position of reaction.

Computational Chemistry Approaches for Predicting Reaction Outcomes and Transition States

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. numberanalytics.com Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into the reactivity of 1-Bromo-4-(methoxymethoxy)naphthalene.

Density Functional Theory (DFT) Calculations on Intermediates and Reaction Pathways

DFT calculations can be employed to model the entire catalytic cycle of a cross-coupling reaction involving 1-Bromo-4-(methoxymethoxy)naphthalene. numberanalytics.com By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

This allows for:

The determination of the rate-determining step of the reaction. numberanalytics.com

The investigation of the influence of different ligands on the catalyst's activity and selectivity.

The rationalization of experimentally observed outcomes and the prediction of the feasibility of new reactions.

A hypothetical DFT-calculated energy profile for the oxidative addition step in a Suzuki coupling is shown in the table below.

SpeciesDescriptionRelative Energy (kcal/mol)
Pd(0)L₂ + Ar-BrReactants0.0
TS₁Oxidative Addition Transition State+15.2
[Ar-Pd(II)L₂-Br]Oxidative Addition Product-5.8

*Ar = 4-(methoxymethoxy)naphthalen-1-yl, L = PPh₃

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. ijpsjournal.comcivilica.com While often used in drug design, QSAR can also be applied to predict the reactivity of a series of related compounds in a particular chemical transformation.

For a series of derivatives of 1-Bromo-4-(methoxymethoxy)naphthalene with different substituents on the naphthalene ring or on the coupling partner, a QSAR model could be developed to predict their reaction yields or rates in a cross-coupling reaction. The model would be based on a set of calculated molecular descriptors, such as:

Electronic descriptors: Hammett constants, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molar refractivity, van der Waals volume, steric parameters.

Topological descriptors: Connectivity indices, shape indices.

A hypothetical QSAR model for predicting the yield of a Suzuki coupling reaction of substituted 1-Bromo-4-(methoxymethoxy)naphthalene derivatives could be represented by the following equation:

Yield (%) = c₀ + c₁ * σ + c₂ * E_s + c₃ * logP

Where σ is the Hammett constant, E_s is the Taft steric parameter, logP is the partition coefficient, and c₀, c₁, c₂, and c₃ are coefficients determined from a regression analysis of a training set of compounds.

The following table shows hypothetical data that could be used to build such a QSAR model.

Derivative (Substituent at C6)Hammett (σ)Taft (E_s)logPExperimental Yield (%)
-H0.000.004.292
-CH₃-0.17-1.244.785
-Cl0.23-0.974.895
-NO₂0.78-2.524.075

Applications of 1 Bromo 4 Methoxymethoxy Naphthalene As a Versatile Synthetic Intermediate in Advanced Organic Materials and Methodologies

Construction of Architecturally Complex Polycyclic Aromatic Systems

The rigid, planar structure of the naphthalene (B1677914) core is a fundamental component of many larger polycyclic aromatic hydrocarbons (PAHs), which are of significant interest for their unique electronic and photophysical properties. 1-Bromo-4-(methoxymethoxy)naphthalene serves as a key precursor for the systematic extension of this aromatic system.

Through palladium-catalyzed cross-coupling reactions, the bromine atom at the 1-position can be substituted with various aryl or alkynyl groups. A primary example is the Suzuki-Miyaura coupling , which involves the reaction of the bromonaphthalene with an organoboron compound. By choosing an appropriate boronic acid or ester, complex biaryl systems can be constructed, which can then be subjected to intramolecular cyclization reactions, such as the Scholl reaction, to form extended, planar PAHs. The MOM-protected hydroxyl group can be unmasked at a later stage to introduce further functionality or to modulate the electronic properties of the final polycyclic system.

Another powerful tool is the Sonogashira coupling , which introduces an alkyne substituent at the 1-position. These alkynylnaphthalenes are versatile intermediates that can undergo a variety of transformations, including cyclizations and further couplings, to build intricate and architecturally novel PAHs. The ability to perform these coupling reactions under mild conditions preserves the integrity of the MOM protecting group for subsequent transformations.

Fabrication of Precursors for Advanced Organic Electronic Materials

The field of organic electronics relies on the design and synthesis of molecules with tailored optoelectronic properties. Naphthalene derivatives, particularly naphthalene diimides (NDIs), are a prominent class of n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVCs).

1-Bromo-4-(methoxymethoxy)naphthalene is a crucial building block for creating functionalized naphthalene-based materials. The bromine atom allows for the introduction of various electron-withdrawing or electron-donating groups through cross-coupling reactions, which is a key strategy for tuning the HOMO and LUMO energy levels of the resulting material. For example, coupling with thiophene (B33073) or other heteroaromatic systems can significantly alter the charge transport characteristics.

After the desired aromatic core has been assembled, the MOM group can be cleaved to reveal the 4-hydroxyl group. This hydroxyl group can then be used as an anchor point to attach solubilizing alkyl chains, to link the chromophore to a polymer backbone, or to introduce other functional moieties that influence the material's solid-state packing and, consequently, its performance in electronic devices. The synthesis of core-functionalized naphthalene diimides often relies on brominated precursors to build up the complex structures needed for high-performance organic semiconductors.

Role in the Synthesis of Chiral Ligands and Organocatalysts

Axially chiral biaryl compounds, such as BINOL (1,1'-bi-2-naphthol) and its derivatives, are foundational scaffolds for a vast number of privileged chiral ligands and organocatalysts used in asymmetric synthesis. The synthesis of substituted BINOL derivatives often requires the coupling of two naphthalene units.

1-Bromo-4-(methoxymethoxy)naphthalene provides a strategic entry point for the synthesis of asymmetrically substituted binaphthyls. An Ullmann coupling or a Suzuki-Miyaura coupling of this compound can be employed to form the crucial biaryl bond. The presence of the methoxymethoxy group at the 4-position allows for the synthesis of C1-symmetric BINOL derivatives, where the substitution pattern on the two naphthalene rings is different.

Following the key coupling step to form the binaphthyl backbone, the MOM protecting groups can be removed to yield the corresponding diol. This diol can then be further functionalized, for example, by introducing phosphine (B1218219) groups to create chiral phosphine ligands (e.g., BINAP derivatives) or by utilizing the hydroxyl groups themselves as the catalytic active sites in chiral Brønsted acid or hydrogen-bond-donating organocatalysts.

Development of Highly Functionalized Naphthalene Derivatives with Tailored Properties

The true versatility of 1-bromo-4-(methoxymethoxy)naphthalene lies in the orthogonal reactivity of its two functional groups, which enables the development of a diverse library of polysubstituted naphthalenes with precisely controlled properties. The C-Br bond and the O-MOM group can be manipulated independently to introduce a wide range of substituents at specific positions.

The following table summarizes some of the key transformations that can be performed on 1-bromo-4-(methoxymethoxy)naphthalene:

Reaction TypeReagents & ConditionsResulting Functional Group
Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, baseAryl, Heteroaryl, Vinyl
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, baseAlkynyl
Heck Coupling Alkene, Pd catalyst, baseAlkenyl
Buchwald-Hartwig Amination Amine, Pd catalyst, baseAmino
Lithiation/Borylation 1. n-BuLi; 2. B(OR)₃Boronic Ester
MOM Deprotection Acid (e.g., HCl, TFA)Hydroxyl

For instance, a Suzuki coupling can be performed first to install an aryl group at the 1-position. Subsequently, the MOM group can be cleaved, and the resulting naphthol can be converted into a triflate. This new triflate group can then undergo a second, different cross-coupling reaction, allowing for the introduction of two distinct functionalities in a stepwise manner. This high degree of synthetic flexibility is crucial for creating molecules for applications ranging from medicinal chemistry to materials science.

Integration into Divergent and Convergent Synthetic Strategies for Molecular Diversity

The unique attributes of 1-bromo-4-(methoxymethoxy)naphthalene make it an ideal starting point for both divergent and convergent synthetic strategies, which are key concepts for efficiently generating molecular diversity.

In a divergent synthesis , the common intermediate, 1-bromo-4-(methoxymethoxy)naphthalene, can be used to create a library of related but distinct compounds. For example, the bromine can be reacted with a wide array of different coupling partners (boronic acids, amines, alkynes) to generate a family of 1-substituted-4-(methoxymethoxy)naphthalenes. Each of these products can then be subjected to MOM deprotection and further functionalization of the resulting hydroxyl group, rapidly expanding the number of unique molecular architectures from a single precursor.

In a convergent synthesis , complex molecules are assembled from several fragments that are prepared independently. 1-Bromo-4-(methoxymethoxy)naphthalene can serve as one of these key fragments. For instance, it can be functionalized via its bromine atom, while a separate, complex molecular fragment is prepared with a boronic acid functionality. In a late-stage Suzuki coupling, these two fragments can be joined together to complete the synthesis of the target molecule. This approach is often more efficient and higher-yielding for the assembly of large, complex structures than a linear synthesis. The stability of the MOM ether under many coupling conditions makes this compound particularly well-suited for such convergent strategies.

Advanced Analytical Techniques for Research Level Characterization of 1 Bromo 4 Methoxymethoxy Naphthalene and Its Reaction Products

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Novel Structures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds and for dissecting complex reaction mixtures. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule.

In the context of 1-Bromo-4-(methoxymethoxy)naphthalene, HRMS would be critical. The theoretical exact mass of this compound can be calculated with high precision. An experimental HRMS measurement, for instance using an Orbitrap or FT-ICR mass spectrometer, that matches this theoretical mass would provide strong evidence for the compound's identity. Furthermore, the presence of bromine provides a distinctive isotopic pattern (approximately equal intensity for 79Br and 81Br isotopes), which would be clearly resolved by HRMS, further confirming the presence of a single bromine atom in the molecule or its fragments.

For the analysis of reaction products, such as those from Suzuki or Heck couplings where the bromine atom is replaced, HRMS can be used to identify the expected products by their new exact masses. It is also invaluable for identifying unexpected byproducts or intermediates, thereby helping to elucidate reaction mechanisms. For instance, in a study on brominated organic pigments, direct infusion electrospray ionization combined with an Orbitrap mass spectrometer was used to analyze complex samples. nih.gov A similar approach could be applied to reaction mixtures of 1-Bromo-4-(methoxymethoxy)naphthalene to identify various species present. Non-traditional Kendrick mass defect plots can also be employed as a visualization tool to specifically recognize brominated species within a complex dataset based on their unique mass defect and isotopic signature. nih.gov

A hypothetical HRMS data table for the starting material and a potential reaction product is presented below.

Compound NameMolecular FormulaTheoretical Exact Mass (Da)Observed Exact Mass (Da)Error (ppm)
1-Bromo-4-(methoxymethoxy)naphthaleneC₁₂H₁₁BrO₂265.9993265.9991-0.75
1-(Methoxymethoxy)-4-phenylnaphthaleneC₁₈H₁₆O₂264.1150264.1148-0.76

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR techniques are necessary for the unambiguous assignment of all signals, especially for complex molecules like substituted naphthalenes.

For 1-Bromo-4-(methoxymethoxy)naphthalene, the aromatic region of the ¹H NMR spectrum would show a complex pattern of coupled protons on the naphthalene (B1677914) core. To definitively assign these, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons, would be employed. Long-range proton-carbon correlations would be established using an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which is crucial for assigning quaternary carbons and for linking the methoxymethyl (MOM) protecting group to the naphthalene core.

The characteristic signals for the MOM group are also important diagnostic markers. In general, for methoxymethyl ethers, the ¹H NMR spectrum shows a singlet for the two methylene (B1212753) protons (O-CH₂-O) typically around δ 4.6 ppm and a singlet for the three methyl protons (O-CH₃) around δ 3.3 ppm. thieme-connect.de The corresponding ¹³C NMR signals would be expected around δ 96 ppm for the methylene carbon and δ 55 ppm for the methyl carbon. thieme-connect.de

In the analysis of reaction products, NMR is essential for confirming the success of a transformation. For example, in a reaction where the bromine is substituted, the disappearance of its electronic effect on the adjacent aromatic protons and carbons, and the appearance of new signals corresponding to the introduced group, would be clearly observable in the NMR spectra.

Proton (¹H) SignalExpected Chemical Shift (δ, ppm)MultiplicityKey 2D NMR Correlations (COSY, HMBC)
Naphthalene Protons7.0 - 8.5MultipletsCOSY with other aromatic protons; HMBC to naphthalene carbons
O-CH₂-O~4.6SingletHMBC to C-4 of naphthalene and the MOM methyl carbon
O-CH₃~3.3SingletHMBC to the MOM methylene carbon

Single Crystal X-Ray Diffraction for Definitive Solid-State Structural Elucidation

Single Crystal X-Ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the electron density of the molecule can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

If 1-Bromo-4-(methoxymethoxy)naphthalene can be crystallized, SCXRD would provide an unambiguous confirmation of its structure. It would definitively establish the substitution pattern on the naphthalene ring and the conformation of the methoxymethyl group. This technique is particularly powerful for distinguishing between isomers, which can sometimes be challenging by NMR alone.

While obtaining suitable single crystals can be a challenge, methods such as slow evaporation from a suitable solvent are commonly employed. springernature.com The structural data obtained from SCXRD is invaluable, as seen in a study of a co-crystal containing 2-bromo-naphthalene-1,4-dione, where the planarity of the molecule and intermolecular interactions were detailed. nih.gov For 1-Bromo-4-(methoxymethoxy)naphthalene, SCXRD could reveal details about crystal packing, including potential π-π stacking interactions of the naphthalene rings or halogen bonding involving the bromine atom.

A hypothetical table of crystallographic data for 1-Bromo-4-(methoxymethoxy)naphthalene is presented below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)10.1
β (°)95.5
Volume (ų)1052
Z4
Calculated Density (g/cm³)1.68

Spectroscopic Studies for Investigating Electronic Transitions and Molecular Interactions

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The naphthalene system is a well-known chromophore, and its absorption and emission properties are sensitive to the nature and position of substituents.

The UV-Vis absorption spectrum of 1-Bromo-4-(methoxymethoxy)naphthalene would be expected to show characteristic bands for the naphthalene core. The introduction of the bromo and methoxymethoxy substituents would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. mdpi.comnih.gov Studies on other substituted naphthalenes have shown that substituents, regardless of their electronic nature, tend to shift the absorption to longer wavelengths. ias.ac.in

Fluorescence spectroscopy could also provide valuable information. Many naphthalene derivatives are fluorescent, and the position and intensity of the emission peak, as well as the fluorescence quantum yield and lifetime, would be characteristic of the compound's electronic structure. mdpi.comnih.gov Changes in these spectroscopic properties upon reaction would serve as a sensitive probe for chemical transformations. For instance, the substitution of the bromine atom with a more electron-donating or -withdrawing group would likely lead to significant changes in the UV-Vis and fluorescence spectra.

Spectroscopic ParameterExpected Value/Observation
UV-Vis λmax (in cyclohexane)Shifted to longer wavelengths compared to naphthalene
Molar Absorptivity (ε)Increased compared to naphthalene
Fluorescence Emission λmaxDependent on solvent polarity
Stokes ShiftCharacteristic of the molecule's excited state relaxation

Chromatographic Methodologies for Reaction Monitoring and Purity Assessment in Complex Mixtures

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

For a relatively non-volatile compound like 1-Bromo-4-(methoxymethoxy)naphthalene, reverse-phase HPLC would be a suitable method for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation from impurities. mdpi.com By monitoring a reaction over time with HPLC, the consumption of the starting material and the formation of the product can be quantified, allowing for reaction optimization.

Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique, particularly for analyzing reaction mixtures that may contain more volatile components. For instance, in a study analyzing alkylnaphthalenes, GC-MS with selected ion monitoring was used to distinguish between isomers and quantify their abundance. ysu.eduwiley.com For 1-Bromo-4-(methoxymethoxy)naphthalene, a GC-MS method could be developed to monitor reactions, such as a Grignard reaction, where the product may have different volatility compared to the starting material. The mass spectrometer detector provides an additional layer of identification for each peak in the chromatogram.

Chromatographic MethodTypical ConditionsApplication
Reverse-Phase HPLCColumn: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV (e.g., 254 nm)Purity assessment of the final product; Reaction monitoring
GC-MSColumn: (5%-phenyl)-methylpolysiloxane; Carrier Gas: Helium; Detector: Mass Spectrometer (EI)Analysis of reaction mixtures; Identification of byproducts

Future Directions and Emerging Research Avenues in 1 Bromo 4 Methoxymethoxy Naphthalene Chemistry

Development of Novel Catalytic Systems for Sustainable Transformations

The development of sustainable catalytic systems for the transformation of 1-Bromo-4-(methoxymethoxy)naphthalene is a key area of future research. Current synthetic applications often rely on classical palladium-catalyzed cross-coupling reactions. While effective, these methods can be associated with high catalyst loading, the use of expensive and toxic ligands, and challenges in catalyst recovery and reuse. Future efforts are being directed towards the development of more sustainable catalytic systems that address these limitations.

One promising approach is the use of heterogeneous catalysts, such as palladium nanoparticles supported on various materials like polymers or metal-organic frameworks. rsc.orgnih.gov These supported catalysts offer the advantages of easy separation from the reaction mixture, potential for recycling, and improved stability. Research in this area will likely focus on designing novel support materials that can enhance the catalytic activity and selectivity of the palladium nanoparticles, particularly for coupling reactions involving sterically hindered substrates.

Furthermore, there is a growing interest in replacing palladium with more abundant and less toxic first-row transition metals like nickel, copper, or iron. While the application of these metals in cross-coupling reactions of bromo-naphthalene derivatives is still in its early stages, it represents a significant step towards more sustainable chemical synthesis. The development of robust and efficient catalysts based on these earth-abundant metals for the transformation of 1-Bromo-4-(methoxymethoxy)naphthalene would be a major breakthrough.

Another avenue of exploration is the development of catalytic systems that enable direct C-H functionalization of the naphthalene (B1677914) core. pharmaceutical-technology.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes. While challenging, the regioselective C-H activation of the naphthalene scaffold in 1-Bromo-4-(methoxymethoxy)naphthalene using tailored catalytic systems would open up new possibilities for the synthesis of complex naphthalene-based molecules.

Table 1: Comparison of Catalytic Systems for Cross-Coupling Reactions

Catalyst SystemAdvantagesDisadvantages
Homogeneous Palladium Catalysts High activity and selectivityDifficult to separate and recycle, potential for metal contamination
Heterogeneous Palladium Catalysts Easy separation and recycling, improved stabilityPotentially lower activity, leaching of metal into solution
First-Row Transition Metal Catalysts Abundant and low-cost metals, lower toxicityOften require higher catalyst loading and harsher reaction conditions

Exploration of Photoredox and Electrochemistry in its Synthetic Utility

Photoredox catalysis and electrochemistry are rapidly emerging as powerful tools in organic synthesis, offering mild and selective methods for the formation of chemical bonds. The application of these techniques to the chemistry of 1-Bromo-4-(methoxymethoxy)naphthalene is a promising area for future research.

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, could enable novel transformations of 1-Bromo-4-(methoxymethoxy)naphthalene that are not accessible through traditional thermal methods. For instance, photoredox-mediated cross-coupling reactions could provide an alternative to palladium-catalyzed methods, potentially proceeding under milder conditions and with different functional group tolerance. Furthermore, the generation of radical intermediates under photoredox conditions could be exploited for C-H functionalization and other novel bond-forming reactions.

Electrochemistry offers another sustainable and powerful approach for the functionalization of 1-Bromo-4-(methoxymethoxy)naphthalene. By using electricity as a traceless reagent, electrochemical methods can avoid the use of stoichiometric chemical oxidants or reductants, leading to cleaner and more environmentally friendly processes. The electrochemical reduction of the carbon-bromine bond in 1-Bromo-4-(methoxymethoxy)naphthalene can generate reactive intermediates that can participate in a variety of coupling reactions. Moreover, electrochemical C-H activation could provide a highly selective method for the functionalization of the naphthalene ring.

The synergy between photoredox catalysis and electrochemistry, known as photoelectrochemistry, could also be explored to unlock new reactivities of 1-Bromo-4-(methoxymethoxy)naphthalene. This combination can often achieve transformations that are not possible with either technique alone.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and functionalization of 1-Bromo-4-(methoxymethoxy)naphthalene into flow chemistry and automated synthesis platforms is a crucial step towards making its application more efficient, scalable, and reproducible.

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers several advantages, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions at elevated temperatures and pressures. The application of flow chemistry to the synthesis of 1-Bromo-4-(methoxymethoxy)naphthalene and its subsequent transformations would allow for a more controlled and efficient production process. Furthermore, flow reactors can be easily coupled with in-line analytical techniques for real-time reaction monitoring and optimization.

Automated synthesis platforms, which combine robotics with chemical synthesis, can further enhance the efficiency and throughput of research involving 1-Bromo-4-(methoxymethoxy)naphthalene. These platforms can be programmed to perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions and the synthesis of libraries of naphthalene-based compounds for drug discovery and materials science applications. The integration of artificial intelligence and machine learning algorithms with automated synthesis platforms could enable the autonomous optimization of reaction conditions and the discovery of novel reaction pathways.

Computational Design and Predictive Modeling for New Reactivities

Computational chemistry and predictive modeling are becoming increasingly important tools in modern organic synthesis. The application of these methods to the study of 1-Bromo-4-(methoxymethoxy)naphthalene can provide valuable insights into its reactivity and guide the development of new synthetic methodologies.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of 1-Bromo-4-(methoxymethoxy)naphthalene, providing information on bond dissociation energies, reaction pathways, and transition state geometries. This information can be used to predict the regioselectivity of reactions, to understand reaction mechanisms, and to design new catalysts with improved activity and selectivity.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions. These models can be used to predict the optimal reaction conditions for a desired transformation of 1-Bromo-4-(methoxymethoxy)naphthalene, or to identify novel reaction pathways that have not yet been explored experimentally. The combination of computational chemistry and machine learning can create a powerful predictive platform for accelerating the discovery and development of new synthetic methods.

Table 2: Potential Applications of Computational Modeling

Computational MethodApplication in 1-Bromo-4-(methoxymethoxy)naphthalene Chemistry
Density Functional Theory (DFT) Prediction of reaction regioselectivity, elucidation of reaction mechanisms, design of novel catalysts.
Machine Learning Prediction of reaction outcomes, optimization of reaction conditions, discovery of novel reaction pathways.

Expanding the Scope of Naphthalene-Based Scaffold Construction through this Compound

1-Bromo-4-(methoxymethoxy)naphthalene is a key starting material for the synthesis of a wide range of naphthalene-based scaffolds, which are important structural motifs in many natural products, pharmaceuticals, and materials. pharmaceutical-technology.commahendrapublications.com Future research will continue to focus on expanding the scope of its application in the construction of complex molecular architectures.

One area of focus will be the development of new methods for the regioselective functionalization of the naphthalene ring. The ability to introduce a variety of functional groups at specific positions on the naphthalene scaffold is crucial for the synthesis of diverse libraries of compounds for biological screening and materials testing. The development of novel C-H activation and cross-coupling methodologies will be key to achieving this goal.

Another important direction will be the application of 1-Bromo-4-(methoxymethoxy)naphthalene in the total synthesis of complex natural products. Many biologically active natural products contain a substituted naphthalene core, and this compound provides a convenient starting point for their synthesis. The development of efficient and stereoselective methods for the elaboration of the naphthalene scaffold will be essential for the successful synthesis of these complex molecules.

Furthermore, the unique electronic and photophysical properties of the naphthalene ring make it an attractive component for the design of new organic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The use of 1-Bromo-4-(methoxymethoxy)naphthalene as a building block for the synthesis of novel naphthalene-based materials with tailored properties is a promising area for future research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-bromo-4-(methoxymethoxy)naphthalene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of 4-(methoxymethoxy)naphthalene using brominating agents like N \text{N}-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. For example, bromination of 1-methoxynaphthalene derivatives often employs Br2\text{Br}_2 in acetic acid or H2SO4\text{H}_2\text{SO}_4, achieving yields of ~85–92% depending on stoichiometry and temperature control . Optimization requires monitoring reaction progress via TLC or GC-MS to minimize side products like di-brominated derivatives.

Q. How is the structure of 1-bromo-4-(methoxymethoxy)naphthalene characterized in academic research?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 3.98 (s, 3H, OCH3_3), 6.66 (d, 1H, aromatic), and 8.24–8.34 (m, 2H, naphthalene protons) .
  • 13C^{13}\text{C} NMR confirms methoxymethoxy (δ 55.69 ppm) and brominated aromatic carbons (δ 122–132 ppm). X-ray crystallography via SHELX programs (e.g., SHELXL) resolves crystal packing and bond angles, especially for verifying regioselectivity .

Q. What safety protocols are recommended for handling 1-bromo-4-(methoxymethoxy)naphthalene in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of vapors (irritation risk) .
  • PPE : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential sensitization .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste under EPA guidelines .
  • Storage : Inert atmosphere (N2_2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during bromination of methoxymethoxy-substituted naphthalenes?

  • Methodology :

  • Mechanistic Studies : Use computational tools (DFT calculations) to compare activation energies for bromination at C-1 vs. C-4 positions. Electron-donating methoxymethoxy groups direct electrophilic bromination to the para position, but steric hindrance may alter selectivity .
  • Experimental Validation : Perform competitive bromination with isotopic labeling (e.g., 13C ^{13}\text{C}-labeled substrates) and analyze products via HPLC-MS .

Q. What strategies resolve discrepancies in NMR assignments for brominated naphthalene derivatives?

  • Methodology :

  • 2D NMR Techniques : Use 1H ^1\text{H}-13C^{13}\text{C} HSQC and HMBC to correlate protons with adjacent carbons, especially for overlapping aromatic signals .
  • Chemical Shift Prediction : Compare experimental data with databases (e.g., NIST Chemistry WebBook) or software (e.g., ACD/Labs) .
  • Crystallographic Validation : Cross-reference NMR data with X-ray structures to confirm substituent positions .

Q. How do researchers design toxicological studies for naphthalene derivatives like 1-bromo-4-(methoxymethoxy)naphthalene?

  • Methodology :

  • Inclusion Criteria : Follow frameworks from ATSDR/NTP guidelines:
  • Routes : Inhalation, oral, dermal exposure .
  • Endpoints : Hepatic/renal toxicity, carcinogenicity (Table B-1) .
  • Model Systems : Use in vitro assays (e.g., Ames test for mutagenicity) and rodent models (OECD TG 451). Dose-response curves should account for metabolic activation (e.g., cytochrome P450-mediated pathways) .
  • Data Triangulation : Combine peer-reviewed studies, grey literature (e.g., EPA reports), and mechanistic data (e.g., ROS generation assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.